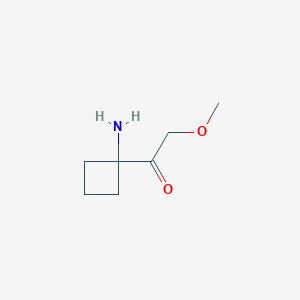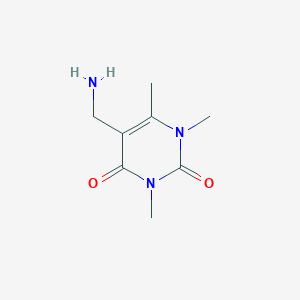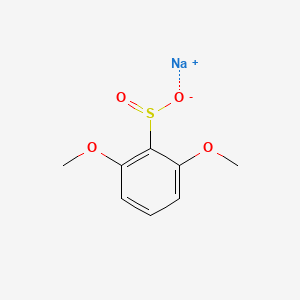
Sodium 2,6-dimethoxybenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,6-dimethoxybenzene-1-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatile reactivity and are widely used as building blocks in organic synthesis. This compound is particularly notable for its applications in the synthesis of various organosulfur compounds, including sulfones, sulfonamides, and sulfides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,6-dimethoxybenzene-1-sulfinate typically involves the sulfonylation of 2,6-dimethoxybenzene. This can be achieved through the reaction of 2,6-dimethoxybenzene with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods: In industrial settings, the production of sodium sulfinates, including this compound, often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,6-dimethoxybenzene-1-sulfinate undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfones.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Major Products:
Oxidation: Sulfonic acids, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted organosulfur compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 2,6-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organosulfur compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying sulfur-containing biomolecules and their interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including dyes and polymers.
Wirkmechanismus
The mechanism of action of sodium 2,6-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2,6-dimethoxybenzene-1-sulfinate is unique due to the presence of methoxy groups on the benzene ring, which can influence its reactivity and the types of products formed. Compared to other sodium sulfinates, it may offer different selectivity and efficiency in certain reactions, making it a valuable reagent in specific synthetic applications .
Eigenschaften
Molekularformel |
C8H9NaO4S |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
sodium;2,6-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-6-4-3-5-7(12-2)8(6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
RKGJAVGNAGVCEC-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
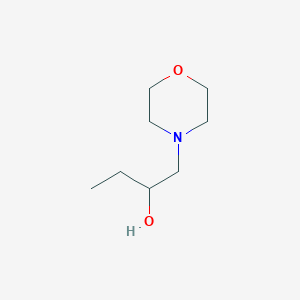
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)
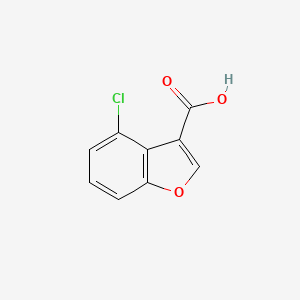
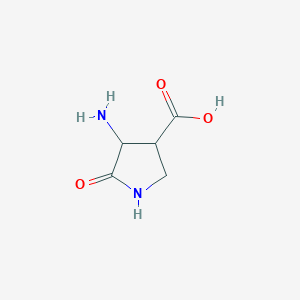
![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)
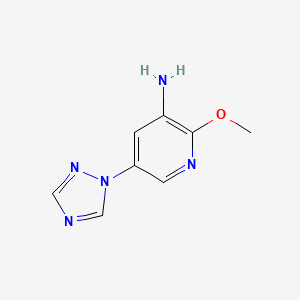
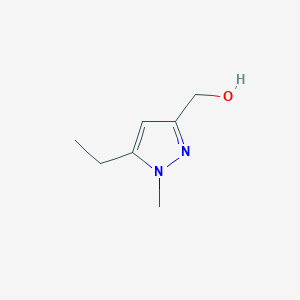
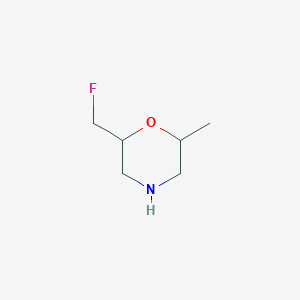
![3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13180354.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13180360.png)
